1-Bromo-6-fluoronaphthalene
Overview
Description
1-Bromo-6-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-fluoronaphthalene can be synthesized through several methods. One common method involves the bromination of 6-fluoronaphthalene. The reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the reaction of 1-bromo-2-naphthol with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Fluorination: Uses fluorinating agents like DAST under controlled temperature and pressure.
Major Products Formed:
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of naphthalene.
Scientific Research Applications
1-Bromo-6-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, although specific applications are still under research.
Medicine: Potential use in drug development due to its ability to form various bioactive compounds.
Industry: Used in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-6-fluoronaphthalene primarily involves its reactivity in substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications, particularly in forming carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Bromo-6-fluoronaphthalene: Another isomer with different substitution patterns, leading to different reactivity and applications.
Uniqueness: 1-Bromo-6-fluoronaphthalene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity patterns. The combination of these substituents allows for versatile applications in synthetic chemistry, making it a valuable compound for research and industrial purposes.
Biological Activity
1-Bromo-6-fluoronaphthalene is an organic compound characterized by its unique halogen substituents, which significantly influence its biological activity. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of naphthalene with a bromine atom at the 1-position and a fluorine atom at the 6-position. The presence of these halogens enhances the compound's reactivity and interaction with biological systems. The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and specificity, facilitating inhibition or activation of specific biochemical pathways. This interaction can lead to significant effects on cellular processes, making it a candidate for medicinal chemistry applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on fluoroaryl derivatives have demonstrated their ability to reduce mutagenicity in Salmonella assays, suggesting potential antimutagenic effects that could be relevant for cancer prevention strategies .
Anticancer Potential
The fluorine substitution in related compounds has been shown to alter their biological properties significantly. For example, fluoroarylbichalcophenes have displayed antimutagenic activity in various assays, indicating that fluorinated compounds can enhance biological efficacy against cancer cells . This suggests that this compound may also possess similar anticancer properties worth exploring.
Study on Fluoroaryl Compounds
A study evaluated the structure-antimutagenicity relationship of novel fluoroaryl compounds, revealing that the introduction of fluorine can modify mutagenic potency and enhance antioxidant activity. These findings indicate that compounds with similar structures to this compound could also exhibit significant biological effects .
Interaction with Enzymes
Another research effort focused on the interaction of halogenated naphthalenes with specific enzymes. The presence of bromine and fluorine was found to enhance binding affinity, leading to increased inhibition of target enzymes involved in metabolic pathways. This underscores the importance of halogen substituents in modulating biological activity.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Bromo-2-naphthaldehyde | Bromine at position 1, aldehyde at position 2 | Moderate enzyme inhibition |
6-Bromo-2-naphthaldehyde | Bromine at position 6, aldehyde at position 2 | Lower activity compared to this compound |
1-Fluoro-2-naphthaldehyde | Fluorine at position 1, aldehyde at position 2 | Antimicrobial properties |
The unique combination of bromine and fluorine in this compound enhances its reactivity compared to other structurally similar compounds.
Properties
IUPAC Name |
1-bromo-6-fluoronaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOZPUNRHOEBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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